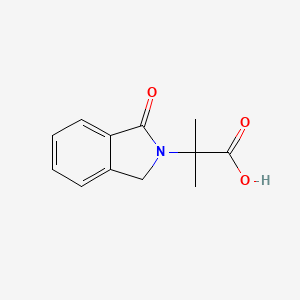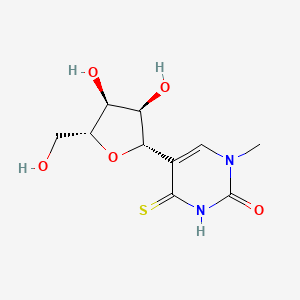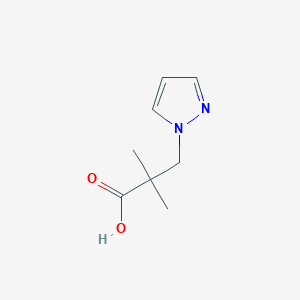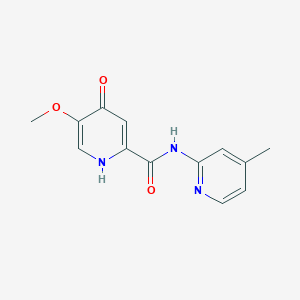
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is a coordination compound formed by the reaction of 2-Hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid) with iron(III) ions. This compound is often used in various scientific and industrial applications due to its unique properties, including its ability to chelate metal ions and its role in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate typically involves the reaction of citric acid with an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
C6H8O7+FeCl3→C6H5FeO7+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of citric acid and iron(III) salts in reactors, followed by crystallization and purification processes to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate undergoes various chemical reactions, including:
Complexation: Formation of coordination complexes with other metal ions.
Redox Reactions: The iron(III) ion can undergo reduction to iron(II) under certain conditions.
Substitution Reactions: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize iron(II) back to iron(III).
Reducing Agents: Such as ascorbic acid, which can reduce iron(III) to iron(II).
Ligands: Such as EDTA, which can displace citrate in the coordination sphere of iron.
Major Products
Iron(II) Complexes: Formed during reduction reactions.
Substituted Complexes: Formed during ligand exchange reactions.
科学研究应用
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用机制
The compound exerts its effects primarily through its ability to chelate metal ions. The citrate ligand binds to the iron(III) ion through its carboxylate and hydroxyl groups, forming a stable complex. This chelation process can sequester iron ions, preventing them from participating in unwanted reactions. In biological systems, this mechanism is crucial for regulating iron availability and preventing oxidative damage.
相似化合物的比较
Similar Compounds
Citric Acid: The parent compound, which also forms complexes with various metal ions.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar applications in metal ion sequestration.
Aconitic Acid: Another tricarboxylic acid with chelating properties.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is unique due to its specific coordination with iron(III) ions, which imparts distinct redox properties and biological relevance. Unlike EDTA, which forms very stable complexes with a wide range of metal ions, the citrate-iron complex is more specific and biologically relevant, making it particularly useful in studies of iron metabolism.
属性
分子式 |
C6H10FeO8+3 |
|---|---|
分子量 |
265.98 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3; |
InChI 键 |
AJVRSHNXSHMMCH-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)



![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)



![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)



![Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-](/img/structure/B13359451.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
